molecular formula C24H28N4O2 B2473136 N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286725-13-0

N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2473136
CAS No.: 1286725-13-0
M. Wt: 404.514
InChI Key: WNEWIJBPXJVXIN-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the morpholino group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced to the pyrazole ring.

    Attachment of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Final coupling with 4-methylbenzyl and o-tolyl groups: These steps might involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
  • N-(4-methylbenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
  • N-(4-methylbenzyl)-2-(3-morpholino-4-(m-tolyl)-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide might exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-18-7-9-20(10-8-18)15-25-23(29)17-28-16-22(21-6-4-3-5-19(21)2)24(26-28)27-11-13-30-14-12-27/h3-10,16H,11-15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEWIJBPXJVXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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